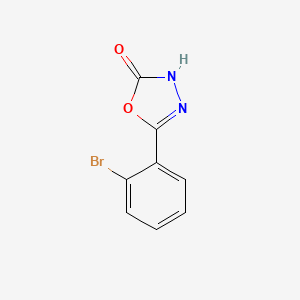

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol

Vue d'ensemble

Description

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and the subsequent dehydration of diarylhydrazide . For example, the synthesis of 5-bromo-1,3-bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, followed by a series of reactions including diazotization and dehydration . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was carried out using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group makes an angle of about 98° with the bromophenyloxadiazole plane .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives, while primary alkylamines can induce a cyclic transformation to yield 1-acylamino-3-alkylimidazolidin-2-ones . Additionally, the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals in acetylation reactions has been studied, showing that different products are formed on different crystal facets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the UV absorption and photoluminescent properties of these compounds are affected by the aryl groups attached to the oxadiazole ring . The mesogenic properties of 2-(4-biphenylyl)-1,3,4-oxadiazoles have been evaluated, showing that most compounds exhibit smectic A mesophases, with some exhibiting nematic phases . The spectral properties of these compounds, such as UV-Vis absorption and fluorescence emission spectra, have also been investigated, indicating potential applications in organic optical materials .

Applications De Recherche Scientifique

-

Scientific Field : Medicinal Chemistry

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been studied for its antimicrobial and antiproliferative properties .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Scientific Field : Biomedical Research

- Application : Poly(2-oxazoline)s, which have a structure similar to the compound you mentioned, have been studied for their potential in developing the next generation of biomedical materials .

- Methods of Application : The structure and function of poly(2-oxazoline)s are highly adjustable and diverse, making them suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .

- Results : The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .

-

Scientific Field : Medicinal Chemistry

- Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to the one you mentioned, holds significant promise in medicinal chemistry . Its role in the synthesis of ABAD inhibitors showcases its potential in treating Alzheimer’s and cancer by modulating enzyme activity effectively .

- Methods of Application : The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

- Results : The application of 2-(2-Bromophenyl)pyrrolidine in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .

-

Scientific Field : Organic Chemistry

- Application : Adamantane derivatives, which have a structure similar to the compound you mentioned, have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials .

- Methods of Application : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

- Results : The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

-

Scientific Field : Medicinal Chemistry

- Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Propriétés

IUPAC Name |

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXKEYIVXPRCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261997 | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol | |

CAS RN |

1044766-10-0 | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)